molecular formula C12H13N3O2S B082723 Phenylthiohydantoin-glutamine CAS No. 10567-86-9

Phenylthiohydantoin-glutamine

Cat. No.: B082723
CAS No.: 10567-86-9
M. Wt: 263.32 g/mol
InChI Key: UNCINZHSIAEDPO-UHFFFAOYSA-N
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Description

Phenylthiohydantoin-glutamine is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol . It is also known by other names such as this compound . This compound is characterized by its imidazolidine ring structure, which is a five-membered ring containing nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylthiohydantoin-glutamine typically involves the reaction of phenyl isothiocyanate with an appropriate amino acid derivative under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Phenylthiohydantoin-glutamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

Phenylthiohydantoin-glutamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenylthiohydantoin-glutamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylthiohydantoin-glutamine is unique due to its specific propionamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-10(16)7-6-9-11(17)15(12(18)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCINZHSIAEDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227188
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide
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Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10567-86-9
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide
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Record name NSC96414
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Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanamide
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Record name 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionamide
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